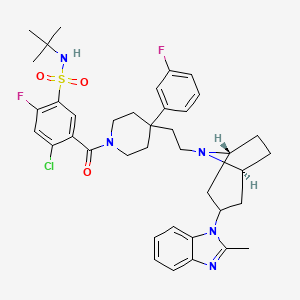

CCR5 antagonist 1

Description

Properties

IUPAC Name |

N-tert-butyl-4-chloro-2-fluoro-5-[4-(3-fluorophenyl)-4-[2-[(1R,5S)-3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carbonyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46ClF2N5O3S/c1-25-43-34-10-5-6-11-35(34)47(25)30-21-28-12-13-29(22-30)46(28)19-16-39(26-8-7-9-27(41)20-26)14-17-45(18-15-39)37(48)31-23-36(33(42)24-32(31)40)51(49,50)44-38(2,3)4/h5-11,20,23-24,28-30,44H,12-19,21-22H2,1-4H3/t28-,29+,30? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJBOSYROBLSKR-BWMKXQIXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2N1C3C[C@H]4CC[C@@H](C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46ClF2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CCR5 as a Therapeutic Target Beyond HIV: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-C chemokine receptor type 5 (CCR5), a G protein-coupled receptor, has long been a focal point in HIV research due to its role as a primary co-receptor for viral entry into host cells. However, a growing body of evidence illuminates the multifaceted role of CCR5 in a spectrum of pathologies beyond infectious diseases. This technical guide provides a comprehensive overview of CCR5's involvement in oncology, graft-versus-host disease (GVHD), neuroinflammatory disorders, metabolic conditions, and liver diseases. It details the underlying signaling pathways, presents quantitative data on receptor expression and therapeutic efficacy, and provides established experimental protocols for studying CCR5 function. This document aims to serve as a critical resource for researchers and drug development professionals exploring the therapeutic potential of targeting CCR5 in non-HIV indications.

The Expanding Role of CCR5 in Pathophysiology

CCR5 is expressed on various immune cells, including T cells, macrophages, dendritic cells, and microglia, as well as on certain cancer cells.[1][2] Its primary endogenous ligands are the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[2][3] The interaction of these chemokines with CCR5 orchestrates the migration and activation of immune cells to sites of inflammation and tissue injury. This fundamental role in immune trafficking underlies its involvement in a diverse range of diseases.

Oncology

In the context of cancer, the CCR5/CCL5 axis plays a pivotal role in tumor progression, metastasis, and immune evasion.[1] Ectopic expression of CCR5 on cancer cells can promote proliferation, invasion, and migration.[4][5] Furthermore, CCR5 is instrumental in recruiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, thereby fostering an immunosuppressive milieu that allows cancer cells to evade immune surveillance.[1]

Triple-Negative Breast Cancer (TNBC): Over 95% of TNBC tumors express CCR5, and its expression is associated with a poor prognosis.[6] Studies have shown that a subpopulation of TNBC cells with high CCR5 expression are more invasive.[7] In locally advanced TNBC, high CCR5 expression on tumor cells (in ≥50% of cells) was observed in 54% of cases and was associated with a poorer response to chemotherapy.[8]

Glioblastoma (GBM): CCR5 is highly expressed in GBM patient tissues compared to normal brain tissue, and its expression correlates with glioma grade and poor patient survival.[4][5] In about 50% of GBM cases, CCR5 was expressed in approximately 30% of the tumor cells.[9] The CCL5/CCR5 axis promotes GBM cell proliferation and invasion.[4][5]

Graft-versus-Host Disease (GVHD)

GVHD, a major complication of allogeneic hematopoietic stem cell transplantation (allo-HCT), is driven by donor T cells attacking recipient tissues. CCR5 is highly expressed on alloreactive T cells and is crucial for their trafficking to GVHD target organs such as the skin, liver, and gut.[8][10] Infiltrating lymphocytes in the skin of patients with acute GVHD are predominantly CCR5+ T cells.[10] Following allo-HCT, the percentage of donor CD3+ T cells expressing CCR5 can peak at approximately 36.7% around day 4.[11]

Neuroinflammatory Disorders

CCR5 is expressed on microglia, the resident immune cells of the central nervous system (CNS), and its expression is upregulated in various neuroinflammatory conditions.[12][13] The activation of CCR5 on microglia can lead to the release of pro-inflammatory cytokines and contribute to neuronal damage.[12] Targeting CCR5 has shown neuroprotective benefits in preclinical models of traumatic brain injury (TBI) and has been implicated in conditions like HIV-associated neurocognitive disorders (HAND).[14][15]

Metabolic Diseases

Recent studies have highlighted the role of CCR5 in obesity-induced adipose tissue inflammation and insulin resistance. CCR5 is involved in the recruitment of macrophages to adipose tissue and influences their polarization towards a pro-inflammatory M1 phenotype.

Liver Diseases

The CCR5/CCL5 axis is implicated in the pathogenesis of various liver diseases, including non-alcoholic steatohepatitis (NASH) and liver fibrosis. CCR5 is involved in the recruitment of inflammatory cells to the liver, contributing to tissue damage and disease progression.

Therapeutic Strategies: Targeting CCR5

The validation of CCR5 as a therapeutic target in HIV has paved the way for the development and repurposing of CCR5 antagonists for other indications. These antagonists can be broadly categorized into small molecules and monoclonal antibodies.

-

Small Molecule Antagonists: These molecules, such as Maraviroc and Vicriviroc, are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane domains of CCR5, preventing the conformational changes required for ligand binding and subsequent signaling.[3][16]

-

Monoclonal Antibodies: Leronlimab is a humanized monoclonal antibody that binds to the extracellular domains of CCR5, effectively blocking ligand interaction.

Quantitative Data

Ligand and Antagonist Binding Affinities for CCR5

The following table summarizes the binding affinities (IC50 or Ki) of various natural ligands and therapeutic antagonists for the CCR5 receptor.

| Ligand/Antagonist | Assay Type | Cell/Membrane Source | IC50 (nM) | Ki (nM) | Reference(s) |

| Natural Ligands | |||||

| CCL3 (MIP-1α) | Radioligand Binding | HEK-293 cell membrane | 3.3 | [12][17] | |

| CCL4 (MIP-1β) | Radioligand Binding | HEK-293 cell membrane | 7.2 | [12][17] | |

| CCL5 (RANTES) | Radioligand Binding | HEK-293 cell membrane | 5.2 | [12][17] | |

| Small Molecule Antagonists | |||||

| Maraviroc | Radioligand Binding | CCR5 Membranes | 0.18 | [14] | |

| Radioligand Binding (vs. [¹²⁵I]-RANTES) | CHO/CCR5 cells | 1.4 | 1.1 | [18] | |

| Vicriviroc | Radioligand Binding | CCR5 Membranes | 0.40 | [14] | |

| Competitive Binding | CCR5-expressing cells | 2.1 | [16] | ||

| TAK-779 | Radioligand Binding (vs. [¹²⁵I]-RANTES) | CHO/CCR5 cells | 1.4 | 1.1 | [10][18] |

| Radioligand Binding (vs. [¹²⁵I]-hIP-10) | mCXCR3 | 369 | [19] | ||

| Aplaviroc | sub-nanomolar | [20] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Preclinical and Clinical Efficacy of CCR5 Antagonists

The following tables summarize key efficacy data for CCR5 antagonists in non-HIV indications from preclinical and clinical studies.

Table 2.1: Preclinical Efficacy of CCR5 Antagonists in Cancer Models

| Antagonist | Cancer Model | Efficacy Endpoint | Result | Reference(s) |

| Leronlimab | Murine xenograft model of TNBC | Reduction in lung metastasis | >98% reduction at 8 weeks | [16][21][22] |

| Maraviroc | Acute Lymphoblastic Leukemia (ALL) cell lines | Inhibition of cell proliferation (IC50) | 5-10 µM | [11] |

| Induction of apoptosis (TUNEL assay) | Increase from 4.7% to 89.6% | [11] |

Table 2.2: Clinical Efficacy of Maraviroc in GVHD Prophylaxis

| Clinical Trial | Patient Population | Efficacy Endpoint | Result | Reference(s) |

| Phase II Study | Reduced-intensity unrelated donor allo-HCT | Grade II-IV acute GVHD at day 180 | 22% | [21][23] |

| Grade III-IV acute GVHD at day 180 | 5% | [21][23] | ||

| Moderate-severe chronic GVHD at 1 year | 8% | [21][23] | ||

| Phase I/II Study | High-risk hematologic malignancies | Grade II-IV acute GVHD at day 100 | 14.7% | [24] |

Table 2.3: Clinical Efficacy of Maraviroc in Neuroinflammatory Conditions

| Clinical Trial | Patient Population | Efficacy Endpoint | Result | Reference(s) |

| Pilot RCT | Virally suppressed HIV-associated neurocognitive disorder (HAND) | Change in global neurocognitive z-score | Large effect size improvement at 6 months (d=0.77); moderate effect at 12 months (d=0.55) | [13][25] |

| Open-label study | HIV patients with neurocognitive impairment | Change in CSF TNF-α | Trend towards reduction (median 0.51 to 0.35 pg/mL) | [26] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of a radiolabeled ligand or the inhibitory constant (Ki) of a test compound for CCR5.

Materials:

-

Cell membranes expressing CCR5 (e.g., from CHO or HEK293 cells)

-

Radiolabeled ligand (e.g., [¹²⁵I]-CCL5 or [³H]-Maraviroc)

-

Unlabeled test compounds

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

-

Filter manifold

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing CCR5 by homogenization and differential centrifugation. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer

-

Unlabeled test compound at various concentrations (for competition assays) or buffer (for saturation assays).

-

Radiolabeled ligand at a fixed concentration (for competition assays) or increasing concentrations (for saturation assays).

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Saturation Binding: Plot specific binding (total binding - non-specific binding) against the concentration of the radioligand. Analyze the data using non-linear regression to determine the Kd and Bmax (maximal number of binding sites).

-

Competition Binding: Plot the percentage of specific binding against the log concentration of the unlabeled test compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[27]

-

Calcium Flux Assay

Objective: To measure the activation of CCR5 by ligands through the mobilization of intracellular calcium.

Materials:

-

Cells expressing CCR5 (e.g., CHO-K1 or primary cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

Test ligands (agonists and antagonists)

-

Positive control (e.g., ionomycin)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader with kinetic reading capabilities and automated injectors

Procedure:

-

Cell Plating: Seed CCR5-expressing cells into a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.

-

Dye Loading:

-

Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.

-

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Assay Measurement:

-

Place the plate in the fluorescence microplate reader.

-

Record a baseline fluorescence reading for a set period.

-

Use the automated injector to add the test ligand (agonist).

-

Immediately begin kinetic reading of fluorescence intensity over time.

-

For antagonist testing, pre-incubate the cells with the antagonist before adding the agonist.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.

-

Normalize the data to the response of a positive control (e.g., ionomycin) or express as a percentage of the maximal response.

-

Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Chemotaxis Assay

Objective: To assess the ability of cells to migrate in response to a CCR5 ligand.

Materials:

-

Cells expressing CCR5 (e.g., primary T cells, cancer cell lines)

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

-

CCR5 ligand (chemoattractant)

-

Transwell inserts with appropriate pore size (e.g., 5 µm for lymphocytes)

-

24-well plates

-

Cell counting solution (e.g., Calcein AM or trypan blue)

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Preparation: Resuspend the cells in chemotaxis medium at a specific concentration.

-

Assay Setup:

-

Add chemotaxis medium containing the CCR5 ligand (chemoattractant) to the lower chamber of the 24-well plate.

-

Add chemotaxis medium without the ligand to control wells.

-

Place the Transwell inserts into the wells.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell inserts.

-

Wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by:

-

Staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence in a plate reader.

-

Fixing and staining the membrane and counting the migrated cells under a microscope.

-

Directly counting the cells in the lower chamber using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis:

-

Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the medium alone.

-

Generate dose-response curves to determine the optimal concentration of the chemoattractant.

-

Visualizations

Signaling Pathways

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. The Role and Therapeutic Targeting of CCR5 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterogeneity of chemokine cell-surface receptor expression in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CCR5-Mediated Signaling is Involved in Invasion of Glioblastoma Cells in Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome [frontiersin.org]

- 11. Treatment with the C-C chemokine receptor type 5 (CCR5)-inhibitor maraviroc suppresses growth and induces apoptosis of acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Maraviroc-Does it Improve Cognitive Function? New Research This Week in Mice [natap.org]

- 14. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]

- 15. Maraviroc promotes recovery from traumatic brain injury in mice by suppression of neuroinflammation and activation of neurotoxic reactive astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. selleckchem.com [selleckchem.com]

- 18. pnas.org [pnas.org]

- 19. immune-system-research.com [immune-system-research.com]

- 20. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Extended CCR5 Blockade for Graft-versus-Host Disease Prophylaxis Improves Outcomes of Reduced-Intensity Unrelated Donor Hematopoietic Cell Transplantation: A Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Extended CCR5 Blockade for Graft-Versus-Host Disease Prophylaxis Improves Outcomes of Reduced Intensity Unrelated Donor Hematopoietic Cell Transplantation: A Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 24. community.the-hospitalist.org [community.the-hospitalist.org]

- 25. Maraviroc-intensified combined antiretroviral therapy improves cognition in virally suppressed HIV-associated neurocognitive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. alzdiscovery.org [alzdiscovery.org]

- 27. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of CCR5 Antagonism: A Technical Guide to Maraviroc Binding

Audience: Researchers, scientists, and drug development professionals.

Abstract: The C-C chemokine receptor type 5 (CCR5) is a class A G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking. It is also the primary co-receptor utilized by R5-tropic strains of HIV-1 for entry into host cells, making it a prime target for antiviral therapeutics. This technical guide provides an in-depth examination of the structural biology of CCR5 in complex with the FDA-approved allosteric antagonist, Maraviroc. We detail the molecular interactions governing this binding, present quantitative data, outline the experimental protocols for structure determination, and illustrate the relevant biological pathways.

Introduction: CCR5 as a Therapeutic Target

CCR5 is a seven-transmembrane receptor expressed on various immune cells, including T-cells and macrophages.[1] Its endogenous ligands are pro-inflammatory chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[2] Upon chemokine binding, CCR5 activates intracellular signaling cascades through heterotrimeric G proteins, leading to immune cell migration to sites of inflammation.[3][4]

The discovery that CCR5 is the major co-receptor for macrophage-tropic (R5) HIV-1 strains revolutionized antiviral drug development.[5] The viral envelope glycoprotein, gp120, first binds to the host cell's CD4 receptor, inducing a conformational change that exposes a binding site for CCR5.[5][6] This subsequent interaction with CCR5 triggers further conformational changes in the viral gp41 protein, mediating the fusion of the viral and host cell membranes, and allowing viral entry.[5]

Small molecule antagonists that block the CCR5 co-receptor function represent a powerful class of anti-retroviral drugs known as entry inhibitors. Maraviroc is a prominent example, functioning as a non-competitive, allosteric inhibitor that locks the receptor in a conformation that is not recognized by HIV-1 gp120.[7][8]

Structural Elucidation of the CCR5-Maraviroc Complex

The high-resolution crystal structure of human CCR5 in complex with Maraviroc (PDB ID: 4MBS) provides a definitive atomic-level view of this critical drug-receptor interaction.[7][9] The structure was solved at a resolution of 2.7 Å using X-ray diffraction.[9]

Maraviroc binds deep within a hydrophobic pocket enclosed by the seven transmembrane (7TM) helices of CCR5.[5][7] This binding site is distinct from the recognition sites for both natural chemokine ligands and the gp120 glycoprotein, which primarily involve the N-terminus and extracellular loops (ECLs).[7] By occupying this allosteric site, Maraviroc stabilizes an inactive conformation of the receptor, preventing the conformational changes necessary for both G-protein signaling and viral entry.[7][10]

The stability of the CCR5-Maraviroc complex is maintained by a network of specific molecular interactions. The protonated nitrogen of Maraviroc's tropane group forms a crucial salt bridge with Glu283 in transmembrane helix VII (TM7).[11] Other key interactions include hydrogen bonds and hydrophobic contacts with residues from TM1, TM2, TM3, TM5, TM6, and TM7.[8][12]

A schematic representation of these interactions is provided below.[7][8]

Diagram 1: Key Residue Interactions in the Maraviroc Binding Pocket

Caption: Key interactions between Maraviroc and CCR5 residues.

Quantitative Data Summary

The following tables summarize key quantitative data related to the CCR5-Maraviroc structure and binding interactions.

Table 1: Crystallographic Data for CCR5-Maraviroc Complex

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 4MBS | [9] |

| Resolution | 2.71 Å | [9] |

| Method | X-RAY DIFFRACTION | [9] |

| R-Value Work | 0.216 | [9] |

| R-Value Free | 0.263 |[9] |

Table 2: Binding Affinity of Maraviroc for CCR5

| Parameter | Value | Cell Type / Assay | Reference |

|---|---|---|---|

| IC₅₀ (Antiviral Activity) | 0.56 nM | Various HIV-1 strains | [13] |

| Kᵢ (Binding Affinity) | ~1-5 nM | Radioligand binding assays |[7] |

Biological Pathways and Mechanism of Inhibition

CCR5 mediates two primary biological processes: chemokine-induced cell migration and HIV-1 entry. Both are initiated by ligand binding to the extracellular face of the receptor. Maraviroc's allosteric binding prevents the necessary conformational changes for either pathway to proceed.

Diagram 2: CCR5 Signaling and Inhibition Pathways

Caption: Overview of CCR5-mediated pathways and Maraviroc's inhibitory action.

Experimental Protocols for Structure Determination

The determination of the CCR5-Maraviroc structure was a significant achievement, relying on advanced techniques for membrane protein expression, purification, and crystallization.

-

Gene Construct: The human CCR5 gene is cloned into a baculovirus transfer vector (e.g., pFastBac1) for expression in insect cells.[14] To aid in crystallization, the flexible N- and C-termini are often truncated, and a soluble protein (like T4 Lysozyme or Rubredoxin) may be inserted into an intracellular loop.[15]

-

Expression: Spodoptera frugiperda (Sf9) insect cells are infected with the recombinant baculovirus.[14] Cells are cultured for 48-72 hours to allow for high-level expression of the receptor.

-

Membrane Preparation: Cells are harvested, and cell membranes containing the embedded CCR5 receptor are isolated via centrifugation.[14]

-

Solubilization: The receptor is extracted from the membranes using a mild detergent (e.g., dodecyl-β-D-maltoside, DDM) in a buffer containing cholesterol and other stabilizing agents.

-

Affinity Chromatography: The solubilized receptor is purified using affinity chromatography. A FLAG-tag or His-tag engineered onto the receptor allows for binding to an antibody or metal-chelate resin, respectively. The antagonist, Maraviroc, is included throughout the purification process to stabilize the receptor.

-

Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to isolate the monodisperse, pure receptor-antagonist complex.[16]

Crystallizing membrane proteins is notoriously difficult. The in meso or Lipidic Cubic Phase (LCP) method provides a more native-like lipid bilayer environment that facilitates crystal formation.[17][18]

-

LCP Formation: The purified CCR5-Maraviroc complex is mixed with a molten lipid, typically monoolein, using coupled syringes.[19] This creates a viscous, transparent, gel-like mesophase where the protein is reconstituted into a continuous lipid bilayer.[17]

-

Crystallization Screening: Nanoliter volumes of the protein-laden LCP are dispensed onto a glass sandwich plate and overlaid with a precipitant solution using a specialized robot.[19][20] Plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth.

-

Crystal Harvesting: Microcrystals (often <10 µm) are harvested directly from the LCP for X-ray diffraction analysis.[19]

Diagram 3: Experimental Workflow for CCR5 Structure Determination

Caption: Workflow from gene to high-resolution structure.

Conclusion

The crystal structure of the CCR5-Maraviroc complex provides a powerful blueprint for understanding the mechanism of allosteric antagonism of a chemokine receptor.[7][21] These structural insights have been instrumental in explaining the drug's high potency and specificity and continue to guide the structure-based design of new and improved entry inhibitors for HIV-1 and therapeutics for other CCR5-mediated inflammatory diseases.[10][21] The detailed experimental protocols highlight the technological advancements that have made such challenging membrane protein structural studies possible.

References

- 1. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. Frontiers | Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structural Insights from Binding Poses of CCR2 and CCR5 with Clinically Important Antagonists: A Combined In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural basis of the activation of the CC chemokine receptor 5 by a chemokine agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PDB-101: Learn: Structural Biology Highlights: CCR5 and HIV Infection [pdb101.rcsb.org]

- 16. Biophysical and structural investigation of bacterially expressed and engineered CCR5, a G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. psi.ch [psi.ch]

- 18. asu.elsevierpure.com [asu.elsevierpure.com]

- 19. Lipidic cubic phase injector facilitates membrane protein serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipidic Cubic Phase Technologies for Membrane Protein Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure of the CCR5 Chemokine Receptor-HIV Entry Inhibitor Maraviroc Complex (Journal Article) | OSTI.GOV [osti.gov]

The Dawn of HIV Entry Inhibition: Initial Structure-Activity Relationship Studies of CCR5 Antagonists

An In-depth Technical Guide for Researchers and Drug Development Professionals

The discovery that the C-C chemokine receptor type 5 (CCR5) serves as a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells marked a pivotal moment in antiretroviral therapy research. This revelation opened a new avenue for therapeutic intervention: blocking the virus at the very first stage of its lifecycle. This guide delves into the initial structure-activity relationship (SAR) studies of small-molecule CCR5 antagonists, providing a comprehensive overview of the foundational medicinal chemistry efforts that paved the way for a new class of anti-HIV drugs.

The CCR5 Target and the Mechanism of Antagonism

CCR5 is a G protein-coupled receptor (GPCR) primarily expressed on the surface of T-cells, macrophages, and dendritic cells. Its natural ligands are chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). In the context of HIV-1 infection, the viral envelope glycoprotein gp120, after binding to the primary receptor CD4, undergoes a conformational change that exposes a binding site for CCR5. This interaction with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid into the cytoplasm.

Small-molecule CCR5 antagonists are allosteric inhibitors. They do not bind to the same site as the natural chemokine ligands but rather to a hydrophobic pocket within the transmembrane helices of the receptor.[1] This binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable to the gp120-CD4 complex and thereby preventing viral entry.[1]

Foundational SAR Studies of Early CCR5 Antagonists

The initial foray into the discovery of small-molecule CCR5 antagonists was led by several pharmaceutical companies, each exploring distinct chemical scaffolds. These early efforts were crucial in defining the key pharmacophoric elements required for potent CCR5 antagonism.

The Benzocycloheptene Imides: The Discovery of TAK-779

Takeda Chemical Industries pioneered one of the first series of small-molecule CCR5 antagonists. Through high-throughput screening of their compound library, they identified a quaternary ammonium salt as an initial hit. Subsequent optimization led to the discovery of TAK-779 , a potent and selective non-peptide CCR5 antagonist.[2]

The SAR studies around this series revealed several key insights:

-

Quaternary Ammonium Group: This positively charged moiety was found to be crucial for activity, likely interacting with negatively charged residues in the CCR5 binding pocket. However, it also contributed to poor oral bioavailability.

-

Benzocycloheptene Ring: This bulky, lipophilic group was essential for potent antagonism, fitting into the hydrophobic transmembrane pocket of the receptor.

-

Amide Linker: The nature and orientation of the amide linker were critical for optimal positioning of the key pharmacophoric elements.

| Compound/Analog | R Group | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity (EC50, nM) | Reference |

| Lead Compound | (Structure not shown) | - | - | [2] |

| TAK-779 | N,N-dimethyl-N-(4-(4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-yl)phenyl)methanaminium | 1.4 | 1.2 (MAGI-CCR5 cells), 3.7 (PBMCs) | [2] |

| Analog 1 | Phenyl instead of 4-methylphenyl | Reduced activity | Reduced activity | [2] |

| Analog 2 | Cyclohexyl instead of benzocycloheptene | Significantly reduced activity | Significantly reduced activity | [2] |

The Piperidino-Piperidines: From SCH-C to Vicriviroc

Schering-Plough's efforts in this area began with the identification of an oximino-piperidino-piperidine lead from high-throughput screening. This led to the development of SCH-C , a potent CCR5 antagonist. However, concerns about potential cardiac toxicity (QTc interval prolongation) prompted further optimization.[1] This led to the discovery of Vicriviroc (SCH-D) , which demonstrated an improved safety profile while maintaining potent anti-HIV-1 activity.[3]

Key SAR findings from this series include:

-

Oxime Moiety: The geometry and substituents on the oxime were found to influence potency.

-

Piperidino-Piperidine Core: This scaffold served as a rigid framework to correctly orient the key binding groups.

-

Amide Substituent: Modifications to the amide portion of the molecule were critical for improving both potency and pharmacokinetic properties. The pyrimidine carboxamide in Vicriviroc was a key modification.[3]

| Compound/Analog | Key Structural Feature | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity (EC50, nM) | hERG IC50 (µM) | Reference |

| SCH-C | Phenyl oximino-piperidine | ~1 | 0.8 | ~1.1 | [3][4] |

| Vicriviroc | Pyrimidine carboxamide | 0.5 | 0.3 | >10 | [3][4] |

| Analog 3 | Different amide substituents | Varied | Varied | Varied | [5] |

| Analog 4 | Modifications to the oxime | Varied | Varied | Varied | [5] |

The Spirodiketopiperazines: The Case of Aplaviroc

GlaxoSmithKline developed a series of spirodiketopiperazine-based CCR5 antagonists, with Aplaviroc (GW-873140) emerging as a clinical candidate.[6] This series featured a unique spirocyclic core.

Important SAR observations for the spirodiketopiperazines include:

-

Spirodiketopiperazine Core: This rigid structure was central to the pharmacophore, providing a defined orientation for the substituents.

-

N-Alkyl Group: The length and nature of the N-alkyl chain influenced potency and metabolic stability.

-

Aromatic Substituents: The substitution pattern on the aromatic rings was critical for interaction with the CCR5 binding pocket.

| Compound/Analog | Key Structural Feature | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity (IC50, nM) | Reference |

| ONO-4128 (Lead) | (Structure not shown) | - | 30-60 | [6] |

| Aplaviroc | Optimized aromatic substituents | ~0.3 | 0.1-0.4 | [6] |

| Analog 5 | Variations in the N-alkyl chain | Varied | Varied | [6] |

| Analog 6 | Different spirocyclic systems | Generally lower activity | Generally lower activity | [6] |

Note: The clinical development of Aplaviroc was discontinued due to hepatotoxicity.[7]

The 1,2,4-Triazoles: The Path to Maraviroc

Pfizer's discovery of Maraviroc (UK-427,857) , the first approved CCR5 antagonist, stemmed from a high-throughput screening hit, an imidazopyridine derivative. The subsequent lead optimization program was extensive and provided a wealth of SAR data.

Key SAR takeaways from the development of Maraviroc are:

-

Amide Moiety: Early SAR focused on the amide substituent, with a cyclobutyl amide showing high potency.

-

Tropane Ring System: Replacement of a piperidine with a tropane ring was a key modification that improved metabolic stability and reduced off-target effects.

-

Triazole Group: The introduction of the triazole ring was crucial for enhancing oral bioavailability and further refining the pharmacokinetic profile.

-

Difluorocyclohexyl Group: This group was incorporated to block metabolic soft spots and improve the overall druglike properties of the molecule.

| Compound/Analog | Key Structural Feature | CCR5 Binding (MIP-1β IC50, nM) | Anti-HIV-1 Activity (IC90, nM) | hERG Inhibition (%) @ 1 µM | Reference |

| Hit 1 (UK-107,543) | Imidazopyridine | 400 | >1000 | - | |

| Compound 3 | Cyclobutyl amide | 45 | - | - | |

| Compound 4 | Tropane ring | 1.1 | 2.1 | 99 | |

| Maraviroc | Triazole and difluorocyclohexyl | 0.6 | 1.0 | <10 |

Experimental Protocols

The initial SAR studies of CCR5 antagonists relied on a suite of in vitro assays to characterize the binding affinity, functional activity, and antiviral efficacy of the synthesized compounds.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing CCR5 (e.g., from CHO-CCR5 or CEM-NKR-CCR5 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable binding buffer is prepared, typically containing a buffering agent (e.g., HEPES), salts (e.g., MgCl₂, CaCl₂), and a protein carrier (e.g., BSA).

-

Incubation: A fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α, [¹²⁵I]-MIP-1β, or [³H]-Maraviroc) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

-

Separation: The reaction is incubated to equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

HIV-1 Pseudovirus Entry Assay

This assay measures the ability of a compound to inhibit the entry of HIV-1 into target cells. It utilizes replication-defective viral particles that express the HIV-1 envelope glycoproteins.

Methodology:

-

Pseudovirus Production: Pseudoviruses are produced by co-transfecting a producer cell line (e.g., HEK293T) with a plasmid encoding the HIV-1 envelope protein of interest (from an R5-tropic strain) and a plasmid encoding an HIV-1 provirus with a deletion in the env gene and containing a reporter gene (e.g., luciferase or green fluorescent protein).

-

Target Cell Preparation: Target cells that express CD4 and CCR5 (e.g., TZM-bl cells or U87.CD4.CCR5 cells) are seeded in a multi-well plate.

-

Infection: The target cells are pre-incubated with varying concentrations of the test compound for a short period before the addition of a standardized amount of pseudovirus.

-

Incubation: The cells are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.

-

Reporter Gene Assay: The expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output after the addition of a luciferase substrate. For GFP, flow cytometry or fluorescence microscopy is used.

-

Data Analysis: The data are used to calculate the EC50 value, which is the concentration of the compound that inhibits viral entry by 50%.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to block the intracellular calcium mobilization induced by the binding of a natural chemokine ligand to CCR5.

Methodology:

-

Cell Loading: CCR5-expressing cells (e.g., CHO-CCR5 or a T-cell line) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the dye in the cytoplasm.

-

Compound Incubation: The dye-loaded cells are incubated with varying concentrations of the test compound.

-

Ligand Stimulation: A fixed concentration of a CCR5 agonist (e.g., RANTES, MIP-1α, or MIP-1β) is added to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.

Signaling Pathways and Experimental Workflows

CCR5 Signaling Pathway

Upon binding of its natural chemokine ligands, CCR5 activates intracellular signaling cascades through its coupling to Gi proteins. This leads to a variety of cellular responses, including chemotaxis, cell proliferation, and cytokine release. CCR5 antagonists block these downstream signaling events by preventing the initial conformational change in the receptor.

Caption: CCR5 signaling cascade upon chemokine binding and its inhibition by antagonists.

Experimental Workflow for CCR5 Antagonist Screening

The process of identifying and characterizing novel CCR5 antagonists typically follows a well-defined workflow, starting from a large compound library and progressively narrowing down to lead candidates.

Caption: A typical workflow for the discovery and initial characterization of CCR5 antagonists.

Conclusion

The initial structure-activity relationship studies of CCR5 antagonists were instrumental in establishing a new paradigm in anti-HIV drug discovery. By systematically exploring different chemical scaffolds, medicinal chemists were able to identify the key molecular features required for potent and selective inhibition of CCR5-mediated HIV-1 entry. The knowledge gained from these early investigations not only led to the development of the first-in-class approved drug, Maraviroc, but also laid the groundwork for the ongoing search for next-generation CCR5-targeted therapeutics. This in-depth guide provides a foundational understanding of these seminal studies, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.

References

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 7. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Novel CCR5 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of novel C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a well-validated therapeutic target, primarily for HIV-1 infection, and is under investigation for a range of other indications including inflammatory diseases and cancer. This document outlines the core methodologies and data presentation standards crucial for the preclinical assessment of new chemical entities targeting this receptor.

Core Concepts in CCR5 Antagonism

CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its natural chemokine ligands such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), initiates a signaling cascade. This signaling is pivotal in the trafficking of leukocytes to sites of inflammation. In the context of HIV-1, CCR5 serves as a critical co-receptor for the entry of R5-tropic viral strains into host cells, primarily CD4+ T lymphocytes. Novel CCR5 antagonists are designed to block these interactions, thereby preventing viral entry or mitigating inflammatory responses.

Quantitative Data Summary of Novel CCR5 Antagonists

The following tables summarize key preclinical quantitative data for several novel CCR5 antagonists that have undergone significant investigation. This data is essential for comparing the potency and selectivity of different compounds.

Table 1: In Vitro Binding Affinity and Antiviral Potency of Novel CCR5 Antagonists

| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Ki (nM) | Reference |

| Cenicriviroc (TBR-652/TAK-652) | CCR5/CCR2 | [125I]-RANTES Binding | CHO/CCR5 | 3.1 | - | [1] |

| HIV-1 Env-mediated fusion | - | - | 0.44 | - | [1] | |

| Vicriviroc (SCH 417690) | CCR5 | HIV-1 replication | PBMCs | 0.04 - 2.3 | - | [2] |

| Aplaviroc (GW-873140/AK602) | CCR5 | HIV-1 replication (R5 strains) | - | 0.1 - 0.6 | 2.9 | [3] |

| TAK-779 | CCR5/CXCR3 | [125I]-RANTES Binding | CHO/CCR5 | 1.4 | 1.1 | [1][4] |

| HIV-1 replication (Ba-L strain) | MAGI-CCR5 cells | 1.2 | - | [4] | ||

| HIV-1 replication (Ba-L strain) | PBMCs | 3.7 | - | [4] | ||

| PF-232798 | CCR5 | HIV-1 replication | - | - | - | [1] |

| INCB9471 | CCR5 | - | - | - | - | [1] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibitor constant; PBMC: Peripheral Blood Mononuclear Cell; CHO: Chinese Hamster Ovary.

Table 2: Preclinical In Vivo Efficacy of Novel CCR5 Antagonists

| Compound | Animal Model | Disease Model | Key Findings | Reference |

| Cenicriviroc | Mouse | Diet-induced NASH | Reduced monocyte/macrophage recruitment and collagen deposition. | [5][6] |

| Rat | Thioacetamide-induced liver fibrosis | Ameliorated fibrosis. | [7] | |

| Vicriviroc | Rat, Monkey | Pharmacokinetic studies | Good oral bioavailability and long half-life. | [2][8] |

| Aplaviroc | Mouse (hu-PBMC-NOG) | HIV-1 infection | Suppressed R5 HIV-1 viremia. | [3] |

| TAK-779 | Mouse | Diffuse alveolar damage | Prevented lung damage in a model of ARDS. | [4][9] |

| Mouse | DSS-induced colitis | Decreased recruitment of monocytes/macrophages. | [9] |

NASH: Nonalcoholic steatohepatitis; ARDS: Acute Respiratory Distress Syndrome; DSS: Dextran sulfate sodium.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reliable preclinical evaluation of novel CCR5 antagonists. The following sections provide in-depth methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay ([125I]-RANTES)

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to CCR5.

-

Materials:

-

Cell membranes from a cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).

-

[125I]-RANTES (radiolabeled ligand).

-

Unlabeled RANTES (for determining non-specific binding).

-

Test compounds.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).[10]

-

Wash buffer (e.g., ice-cold binding buffer).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation counter.

-

-

Procedure:

-

Prepare cell membranes by homogenization and centrifugation of CCR5-expressing cells.[11]

-

In a 96-well plate, add binding buffer, a fixed concentration of [125I]-RANTES (typically at or below the Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled RANTES.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.[11]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[12]

-

2. Calcium Mobilization Assay

This functional assay measures the ability of a CCR5 antagonist to block the intracellular calcium flux induced by a CCR5 agonist.

-

Materials:

-

A cell line stably expressing human CCR5 and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13][14]

-

CCR5 agonist (e.g., RANTES, MIP-1α, or MIP-1β).

-

Test compounds.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Plate the CCR5-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

If using a fluorescent dye, load the cells with Fluo-4 AM according to the manufacturer's protocol, typically involving a 1-2 hour incubation at 37°C.[15]

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of the test compound to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a fixed concentration of the CCR5 agonist (typically the EC80 concentration) into the wells.

-

Immediately measure the change in fluorescence (or luminescence for aequorin-based assays) over time.

-

The peak fluorescence intensity corresponds to the calcium mobilization.

-

Determine the IC50 value of the antagonist by plotting the percentage of inhibition of the agonist-induced calcium response against the log concentration of the compound.

-

3. HIV-1 Pseudovirus Entry Assay

This assay assesses the ability of a CCR5 antagonist to inhibit the entry of HIV-1 into target cells. It utilizes replication-defective viral particles pseudotyped with an R5-tropic HIV-1 envelope glycoprotein (Env).

-

Materials:

-

HEK293T cells for pseudovirus production.

-

Target cells expressing CD4, CCR5, and a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR (e.g., TZM-bl cells).[16][17][18]

-

An HIV-1 Env-expressing plasmid (R5-tropic).

-

An HIV-1 backbone plasmid lacking the env gene but containing a reporter gene (e.g., luciferase).

-

Transfection reagent.

-

Test compounds.

-

Luciferase substrate and a luminometer.

-

-

Procedure:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the Env-expressing plasmid and the HIV-1 backbone plasmid.[17]

-

Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.

-

Filter the supernatant to remove cellular debris and determine the viral titer.

-

-

Neutralization Assay:

-

Plate the target cells (e.g., TZM-bl) in a 96-well plate.

-

In a separate plate, serially dilute the test compound.

-

Add a standardized amount of pseudovirus to each well containing the diluted compound and incubate for 1 hour at 37°C.[16]

-

Transfer the virus-compound mixture to the target cells.

-

Incubate for 48-72 hours to allow for viral entry and reporter gene expression.[17]

-

Lyse the cells and add the luciferase substrate.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of viral entry relative to untreated virus control wells.

-

Determine the IC50 value of the antagonist from the dose-response curve.

-

-

4. Chemotaxis Assay

This assay measures the ability of a CCR5 antagonist to block the migration of cells towards a CCR5 chemokine.

-

Materials:

-

Cells that express CCR5 and are known to migrate in response to CCR5 ligands (e.g., primary human monocytes or a monocytic cell line like THP-1).

-

CCR5 chemokine (e.g., RANTES/CCL5).

-

Test compounds.

-

Transwell inserts with a porous membrane (e.g., 5 µm pore size for monocytes).[19][20]

-

Assay medium (e.g., RPMI with 1% human albumin).[20]

-

A method for quantifying migrated cells (e.g., flow cytometry or a luminescence-based cell viability assay).[19]

-

-

Procedure:

-

Place the assay medium containing the CCR5 chemokine in the lower chamber of the transwell plate.

-

In the upper chamber (the transwell insert), add the cell suspension that has been pre-incubated with varying concentrations of the test compound.

-

Incubate the plate at 37°C for a period sufficient to allow for cell migration (e.g., 1-4 hours).[20][21]

-

After incubation, remove the transwell insert.

-

Quantify the number of cells that have migrated to the lower chamber.

-

Calculate the percentage of inhibition of chemotaxis compared to the vehicle control.

-

Determine the IC50 value of the antagonist from the dose-response curve.

-

In Vivo Preclinical Model

Humanized Mouse Model for HIV-1 Infection

Humanized mice, which are immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells, provide a valuable in vivo model to study HIV-1 infection and evaluate the efficacy of CCR5 antagonists.[22][23][24]

-

Model Establishment (e.g., Hu-HSC model):

-

Use severely immunodeficient mice (e.g., NOD/SCID/IL2rγnull or NSG mice).

-

Irradiate newborn pups to ablate their native hematopoietic system.

-

Intrahepatically inject human CD34+ hematopoietic stem cells (HSCs) isolated from umbilical cord blood.[22][23]

-

Allow several weeks for the human immune system to reconstitute in the mice. Monitor the level of human immune cell engraftment (e.g., human CD45+ cells, CD4+ T cells) in the peripheral blood by flow cytometry.

-

-

Efficacy Study Protocol:

-

Once a stable human immune system is established, treat a cohort of humanized mice with the test CCR5 antagonist (e.g., via oral gavage or subcutaneous injection). Another cohort receives a vehicle control.

-

After a pre-treatment period, challenge all mice with an R5-tropic HIV-1 strain (e.g., via intravenous or intraperitoneal injection).

-

Continue daily or periodic treatment with the antagonist.

-

Monitor viral load in the plasma of the mice at regular intervals using a quantitative RT-PCR assay for HIV-1 RNA.

-

Monitor CD4+ T cell counts in the peripheral blood to assess protection from virus-induced depletion.

-

At the end of the study, tissues such as the spleen, lymph nodes, and gut-associated lymphoid tissue can be harvested to assess viral burden and human immune cell populations.

-

Compare the viral load and CD4+ T cell counts between the treated and control groups to determine the in vivo efficacy of the CCR5 antagonist.

-

Mandatory Visualizations

CCR5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated upon chemokine binding to CCR5.

References

- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]

- 7. Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vicriviroc, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. hiv.lanl.gov [hiv.lanl.gov]

- 18. hiv.lanl.gov [hiv.lanl.gov]

- 19. publications.ersnet.org [publications.ersnet.org]

- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 21. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 22. biorxiv.org [biorxiv.org]

- 23. Novel humanized mouse models for HIV research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cdr.lib.unc.edu [cdr.lib.unc.edu]

Methodological & Application

Application Notes and Protocols: In Vitro Chemotaxis Assay Using a CCR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine receptors play a pivotal role in mediating the migration of cells, a process known as chemotaxis. The C-C chemokine receptor type 5 (CCR5) is a key player in this process, particularly in the recruitment of immune cells to sites of inflammation.[1] Its involvement in various pathological conditions, including HIV infection and cancer, has made it a significant therapeutic target.[1][2] CCR5 antagonists are a class of molecules that block the CCR5 receptor, thereby inhibiting the chemotactic response of cells to CCR5 ligands such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[3][4]

These application notes provide a detailed protocol for an in vitro chemotaxis assay to evaluate the efficacy of a CCR5 antagonist. The protocol is designed to be adaptable for various cell types and specific research questions.

Principle of the Assay

This assay measures the ability of a test compound to inhibit the directional migration of CCR5-expressing cells towards a chemoattractant gradient. The assay is typically performed in a Boyden chamber or a similar multi-well migration plate with a porous membrane separating an upper and a lower chamber. Cells are placed in the upper chamber, and a CCR5 ligand (chemoattractant) is placed in the lower chamber. In the presence of an effective CCR5 antagonist, the migration of cells to the lower chamber will be significantly reduced.

Data Presentation

Table 1: In Vitro Efficacy of CCR5 Antagonists in Chemotaxis Assays

| CCR5 Antagonist | Cell Type | Chemoattractant (Concentration) | IC50 (nM) | Percent Inhibition (%) | Reference |

| Maraviroc | Monocytes | MIP-1β | - | Significant dose-dependent reduction | [5] |

| Maraviroc | Monocyte-derived Macrophages | MIP-1β | - | Significant inhibition at 0.1, 1, and 10 µM | [5] |

| Maraviroc | Monocyte-derived Dendritic Cells | RANTES, MIP-1β, fMLP, MCP-1 | - | Significant reduction at 0.1, 1, and 10 µM | [6] |

| Vicriviroc | Ba/F3-CCR5 cells | MIP-1α (0.3 nM) | Similar efficacy to SCH-C | - | [7] |

| TAK-779 | CHO/CCR5 cells | RANTES | 1.4 | - | [8] |

| SCH-C | Ba/F3-CCR5 cells | MIP-1α (0.3 nM) | Similar efficacy to vicriviroc | - | [7] |

Note: IC50 values and percent inhibition can vary depending on the specific experimental conditions, including cell type, chemoattractant concentration, and incubation time.

Experimental Protocols

Materials and Reagents

-

CCR5-expressing cells (e.g., T-lymphocytes, monocytes, or a stable cell line)

-

Cell culture medium (e.g., RPMI 1640) with appropriate supplements (e.g., FBS, L-glutamine, penicillin/streptomycin)

-

CCR5 antagonist (test compound)

-

CCR5 ligand/chemoattractant (e.g., recombinant human CCL5/RANTES)

-

Control vehicle for the antagonist (e.g., DMSO)

-

Chemotaxis chamber (e.g., 96-well Incucyte® Clearview plate or similar)[9]

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS)

-

Cell viability assay kit (e.g., Trypan Blue or a fluorescence-based kit)

-

Detection reagent for migrated cells (e.g., Calcein AM or similar fluorescent dye)

-

Fluorescence plate reader or microscope

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. What are CCR5 antagonists and how do they work? [synapse.patsnap.com]

- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sartorius.com [sartorius.com]

Application Notes: Calcium Mobilization Assay for CCR5 Antagonist Activity

Introduction

The C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a critical role in inflammatory responses and serves as a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1] Antagonists of CCR5 can block these processes, making them valuable therapeutic agents for HIV/AIDS and inflammatory diseases. The activation of CCR5 by its endogenous ligands, such as RANTES (CCL5), triggers a signaling cascade that results in a transient increase in intracellular calcium concentration ([Ca²⁺]i).[2][3] This calcium mobilization event serves as a robust and measurable readout of receptor activation.

A calcium mobilization assay is a widely used functional cell-based assay to identify and characterize CCR5 antagonists.[4] The principle involves stimulating CCR5-expressing cells with an agonist in the presence and absence of a potential antagonist. An antagonist will inhibit or reduce the agonist-induced calcium flux in a dose-dependent manner. This method is highly amenable to high-throughput screening (HTS) formats, utilizing fluorescent calcium-sensitive dyes like Fluo-4 AM and automated fluorescence plate readers (e.g., FLIPR, FlexStation).[5][6]

Principle of the Assay

Cells engineered to express CCR5 are first loaded with a cell-permeant calcium indicator dye (e.g., Fluo-4 AM). Inside the cell, esterases cleave the acetoxymethyl (AM) ester group, trapping the fluorescent dye in the cytoplasm.[7] In its unbound state, the dye exhibits low fluorescence. Upon agonist binding to CCR5, a Gq-protein signaling pathway is activated, leading to the release of calcium from the endoplasmic reticulum into the cytoplasm.[6][8] The binding of free Ca²⁺ to the dye results in a significant increase in its fluorescence intensity, which can be measured in real-time.[7] A CCR5 antagonist will compete with the agonist for binding to the receptor, thereby preventing this signaling cascade and subsequent increase in fluorescence.

CCR5 Signaling Pathway

Upon binding of an agonist like RANTES (CCL5), CCR5 undergoes a conformational change, activating associated heterotrimeric G proteins. While CCR5 predominantly couples to the Gαi subunit to inhibit adenylyl cyclase, it can also couple to the Gαq pathway to induce calcium mobilization.[2][8] Gαq activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[6][9]

Caption: CCR5 agonist-induced calcium signaling pathway.

Experimental Protocols

This protocol describes a method for determining the IC₅₀ value of a CCR5 antagonist using a no-wash, fluorescence-based calcium mobilization assay.

I. Materials and Reagents

-

Cell Line: CHO-K1 cells stably expressing human CCR5 (e.g., CHO-K1/CCR5/Gα16).[10]

-

Cell Culture Medium: F-12K Medium with 10% FBS, appropriate antibiotics, and selection agents.

-

Assay Plate: Black, clear-bottom 96-well or 384-well microplates.[7]

-

Calcium Assay Kit: Fluo-4 No Wash Calcium Assay Kit or equivalent.[7][11][12]

-

CCR5 Agonist: RANTES (CCL5), recombinant human.

-

CCR5 Antagonist: Test compounds and a known antagonist control (e.g., Maraviroc).[4][13]

-

Instruments:

-

Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[5]

-

Humidified CO₂ incubator at 37°C.

-

Pipetting devices.

-

II. Experimental Workflow

References

- 1. G Protein-Dependent CCR5 Signaling Is Not Required for Efficient Infection of Primary T Lymphocytes and Macrophages by R5 Human Immunodeficiency Virus Type 1 Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. CCL5 evokes calcium signals in microglia through a kinase-, phosphoinositide-, and nucleotide-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Molecular Probes Fluo-4 NW Calcium Assay Kit 10 Microplates | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Flow Cytometry Analysis of CCR5 Expression Following Antagonist Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the expression of C-C chemokine receptor 5 (CCR5) on target cells after treatment with a CCR5 antagonist, such as Maraviroc. The protocols and data presented are intended to assist in the research and development of CCR5-targeting therapeutics.

Introduction

CCR5 is a G-protein coupled receptor that plays a crucial role in the immune system by mediating the migration of T cells, monocytes, and macrophages to sites of inflammation.[1][2] It is also a major co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus (HIV) into host cells.[1][3] CCR5 antagonists are a class of drugs that bind to CCR5 and allosterically inhibit the binding of its natural ligands and the HIV envelope glycoprotein gp120, thereby blocking viral entry and inflammatory cell recruitment.[3][4][5]

Flow cytometry is a powerful technique for quantifying the expression of cell surface receptors like CCR5. This method allows for the precise measurement of the percentage of CCR5-expressing cells and the density of CCR5 on the cell surface (often measured as Mean Fluorescence Intensity, MFI). Analyzing changes in CCR5 expression following antagonist treatment is critical for understanding the drug's mechanism of action, pharmacodynamics, and potential immunomodulatory effects.[6][7]

Data Presentation: Effect of Maraviroc on CCR5 Expression

Treatment with the CCR5 antagonist Maraviroc has been shown to modulate the surface expression of CCR5 on T lymphocytes. The following table summarizes quantitative data from a study investigating the effect of Maraviroc intensification on CCR5 expression in HIV-infected patients.[8]

| Cell Type | Treatment Period | Change in CCR5+ Cells (%) | p-value |

| CD4+ T cells | Maraviroc Intensification | +2.4 | 0.010 |

| Control | +0.4 | - | |

| CD8+ T cells | Maraviroc Intensification | +14.0 | 0.002 |

| Control | +2.6 | - |

Data adapted from: Maraviroc Intensification Improves Endothelial Function in Abacavir-Treated Patients, an Open-Label Randomized Cross-Over Pilot Study.[8]

Experimental Protocols

This section provides detailed protocols for the in vitro treatment of peripheral blood mononuclear cells (PBMCs) with a CCR5 antagonist and the subsequent analysis of CCR5 expression by flow cytometry.

Protocol 1: In Vitro Treatment of PBMCs with a CCR5 Antagonist

Objective: To treat isolated PBMCs with a CCR5 antagonist to assess its effect on CCR5 surface expression.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

CCR5 antagonist (e.g., Maraviroc)

-

Dimethyl sulfoxide (DMSO) as a vehicle control

-

Cell culture plates (e.g., 24-well or 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Wash the isolated PBMCs twice with sterile Phosphate Buffered Saline (PBS).

-

Resuspend the cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Seed the cells into the wells of a cell culture plate.

-

Prepare a stock solution of the CCR5 antagonist in DMSO. Further dilute the antagonist to the desired final concentrations in complete RPMI 1640 medium. A vehicle control containing the same final concentration of DMSO should also be prepared.

-

Add the CCR5 antagonist or vehicle control to the appropriate wells. A typical concentration range for Maraviroc can be from 0.1 µM to 100 µM.[6]

-

Incubate the cells for the desired period (e.g., 1 hour, 24 hours, or 48 hours) at 37°C in a 5% CO2 incubator.

-

Following incubation, harvest the cells for flow cytometry analysis.

Protocol 2: Flow Cytometry Analysis of CCR5 Expression

Objective: To quantify the percentage of CCR5-expressing cells and the CCR5 surface density (MFI) after antagonist treatment.

Materials:

-

Treated and untreated PBMCs from Protocol 1

-

FACS buffer (PBS with 1% Bovine Serum Albumin and 0.1% sodium azide)

-

Fluorochrome-conjugated anti-human CCR5 antibody (e.g., clone 2D7 or 3A9)

-

Fluorochrome-conjugated isotype control antibody

-

Fluorochrome-conjugated antibodies against other cell surface markers (e.g., CD3, CD4, CD8, CD14) to identify specific cell populations.

-

FACS tubes

-

Flow cytometer

Procedure:

-

Harvest the cells from the culture plate and transfer them to FACS tubes.

-

Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

-

Resuspend the cell pellet in 100 µL of FACS buffer.

-

Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations. This includes the anti-CCR5 antibody, isotype control, and other lineage markers.

-

Incubate the cells for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of cold FACS buffer.

-

Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) for flow cytometry analysis.

-

Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000) for robust statistical analysis.

Data Analysis:

-

Gate on the lymphocyte and/or monocyte populations based on their forward and side scatter properties.

-

Identify specific T cell subsets (e.g., CD3+CD4+, CD3+CD8+) or monocytes (e.g., CD14+).

-

Within the target cell population, quantify the percentage of CCR5-positive cells and the Mean Fluorescence Intensity (MFI) of the CCR5 staining. Use the isotype control to set the gate for positive staining.

-

Compare the percentage of CCR5+ cells and the MFI between the antagonist-treated and vehicle-treated control samples.

Visualizations

CCR5 Signaling Pathway and Antagonist Inhibition

The following diagram illustrates the canonical signaling pathway of CCR5 upon binding to its natural chemokine ligands and the mechanism of inhibition by a CCR5 antagonist.

Caption: CCR5 signaling pathway and antagonist inhibition.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for analyzing CCR5 expression after antagonist treatment.

Caption: Experimental workflow for CCR5 analysis.

References

- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]

- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro effects of the CCR5 inhibitor maraviroc on human T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CCR5 Receptor Occupancy Analysis Reveals Increased Peripheral Blood CCR5+CD4+ T Cells Following Treatment With the Anti-CCR5 Antibody Leronlimab - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Maraviroc Intensification Improves Endothelial Function in Abacavir-Treated Patients, an Open-Label Randomized Cross-Over Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of CCR5 Antagonists in Immunological Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of C-C chemokine receptor type 5 (CCR5) antagonists in various immunology research areas. Detailed protocols for key experimental procedures are included to facilitate the practical application of these compounds in a laboratory setting.

Introduction

C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in immune cell trafficking and function.[1][2] It is expressed on the surface of various immune cells, including T cells, macrophages, and dendritic cells.[1][3] CCR5 and its ligands, such as CCL3, CCL4, and CCL5, are integral to the inflammatory response, guiding immune cells to sites of inflammation and infection.[1][4] The significance of CCR5 in human pathology was famously highlighted by the discovery that individuals with a homozygous deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to HIV-1 infection. This is because CCR5 is a major co-receptor for the entry of R5-tropic HIV-1 into host cells.[5]